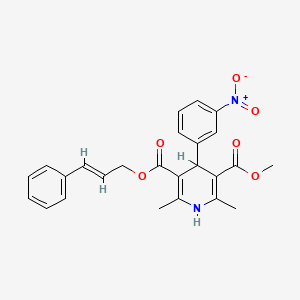
普拉地平
描述
Pranidipine is a calcium channel blocker . It is a long-acting calcium channel antagonist of the dihydropyridine group . It has been shown to have potent and long-lasting antihypertensive effects .
Molecular Structure Analysis
Pranidipine has a molecular formula of C25H24N2O6 . Its structure includes a 1,4-dihydropyridine ring, which is common to all dihydropyridine calcium channel blockers .Chemical Reactions Analysis
Pranidipine, like other calcium channel blockers, acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to a relaxation of the muscle cells . This results in vasodilation and a reduction in blood pressure .Physical And Chemical Properties Analysis
Pranidipine has a molar mass of 448.47 g/mol . It has a complex structure with multiple functional groups, including ester groups and a nitro group .科学研究应用
Pranidipine: A Comprehensive Analysis of Scientific Research Applications
Enhancement of Nitric Oxide Action: Pranidipine has been shown to significantly enhance the accumulation of cGMP in vascular smooth muscle cells (VSMCs), which is a direct result of increased action of nitric oxide released from endothelial cells (ECs). This suggests a potential application in improving vascular function and health .
Antihypertensive Effects: As a novel dihydropyridine derivative, pranidipine exhibits long-lasting antihypertensive effects. It has been evaluated in clinical trials for its efficacy in reducing blood pressure in patients with hypertension .
Cardioprotective Effects: Research indicates that pranidipine may have cardioprotective effects, particularly in heart failure. It appears to attenuate the fibrotic response by suppressing TGF-β1 and collagen-III mRNA expression and may contribute to the regression of myocyte hypertrophy .
Application in Dilated Cardiomyopathy (DCM): Pranidipine has been studied for its effects on gross and microscopic morphology of the heart, as well as the overall contractile performance of the myocardium in the context of dilated cardiomyopathy (DCM) .
作用机制
Target of Action
Pranidipine is a calcium channel blocker . It primarily targets the L-type calcium channels . These channels play a crucial role in the contraction of smooth muscle cells in the blood vessels. By blocking these channels, pranidipine prevents calcium ions from entering these cells, leading to relaxation and dilation of the blood vessels .
Mode of Action
Pranidipine interacts with its target, the L-type calcium channels, by binding to them and preventing the influx of calcium ions into the vascular smooth muscle cells . This results in the relaxation of these cells and dilation of the blood vessels . Furthermore, pranidipine has been shown to enhance the actions of nitric oxide (NO) released from endothelial cells . This enhancement of NO action is achieved through the inhibition of superoxide-induced NO decomposition in the vessel wall .
Biochemical Pathways
Pranidipine affects the nitric oxide (NO) pathway. It enhances the actions of NO released from endothelial cells . NO is a potent vasodilator that works by stimulating the production of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells . Pranidipine significantly enhances cGMP accumulation in these cells . Additionally, pranidipine suppresses the production of endothelin-1, a potent vasoconstrictor, from endothelial cells .
Pharmacokinetics
As a calcium channel blocker, it is expected to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of pranidipine’s action include enhanced cGMP accumulation in vascular smooth muscle cells and suppressed endothelin-1 production from endothelial cells . These effects lead to the relaxation and dilation of blood vessels, thereby reducing blood pressure . Pranidipine also upregulates the activity of superoxide dismutase in endothelial cells, which suggests that it enhances NO action through the inhibition of superoxide-induced NO decomposition in the vessel wall .
Action Environment
Factors such as diet, co-administration with other drugs, and individual patient characteristics (like age, sex, liver and kidney function) can potentially influence the action, efficacy, and stability of most drugs, including pranidipine .
安全和危害
属性
IUPAC Name |
3-O-methyl 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPDGZNWTZCMF-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875518 | |
| Record name | PRANIDIPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pranidipine | |
CAS RN |
99522-79-9 | |
| Record name | Pranidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99522-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pranidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099522799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRANIDIPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRANIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DES9QVH58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



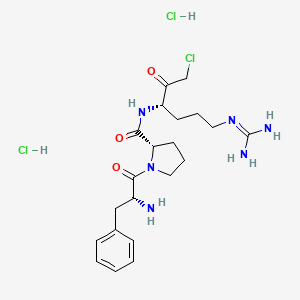

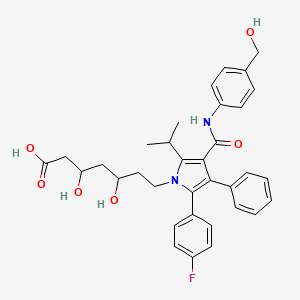


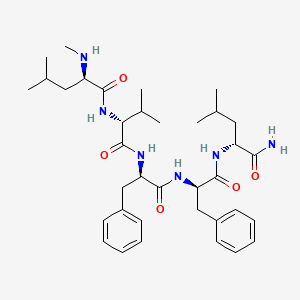
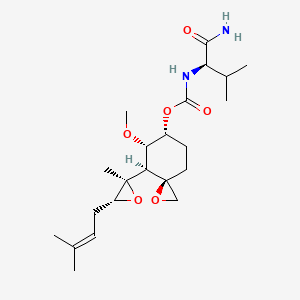
![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)
![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)
![13-(2-Fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B1677977.png)
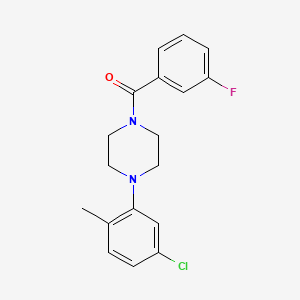
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)
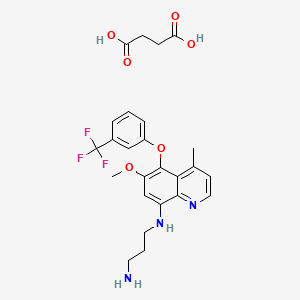
![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)